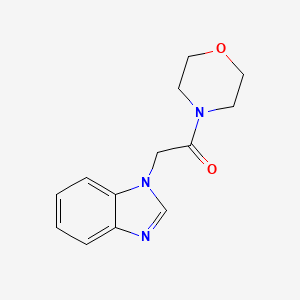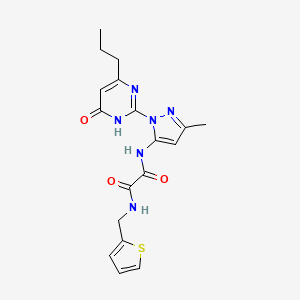![molecular formula C17H14N4O2S B2865094 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide CAS No. 2034615-57-9](/img/structure/B2865094.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[2,1-b]thiazoles are a class of compounds that have been studied for their potential pharmaceutical applications . They are known to exhibit a broad range of biological activities, including anticancer, antiviral, antioxidant, immunomodulatory, and tuberculostatic effects .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles can be achieved through the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazoles includes a fused imidazole and thiazole ring . The spatial structure of these compounds provides opportunities to use them as catalysts in asymmetric synthesis .Chemical Reactions Analysis
The chemical reactions involving imidazo[2,1-b]thiazoles depend on the substituents present in the molecule . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazoles depend on their specific structure and substituents .科学研究应用
Antitubercular Drug Development
The structural motif of imidazo[2,1-b][1,3]thiazoles has been explored for its potential in antitubercular drug development. Compounds with this structure have been investigated as backups to existing antitubercular drugs, showing promise in combating tuberculosis .
Neglected Tropical Diseases
Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit activity against neglected tropical diseases, particularly Chagas disease. This highlights the compound’s potential as a therapeutic agent in areas where such diseases are prevalent .
Asymmetric Synthesis Catalysts
The unique spatial structure of imidazo[2,1-b][1,3]thiazoles allows them to be used as catalysts in asymmetric synthesis. This application is significant in the production of chiral molecules, which are important in pharmaceuticals.
Chemical Research Tool
Sigma-Aldrich lists a related compound, (2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine, as part of a collection of unique chemicals for early discovery researchers. This suggests that our compound of interest could serve as a valuable tool in chemical research for exploring new reactions and pathways .
Anticancer Research
Imidazo[2,1-b][1,3]thiazoles have been synthesized with the aim of developing potential anticancer agents. The efficacy of these compounds against various cancer cell lines is an area of ongoing research .
Molecular Weight Determination
The molecular weight and structure of imidazo[2,1-b][1,3]thiazoles can be determined and utilized in various scientific studies, including pharmacokinetics and drug metabolism research .
作用机制
Target of Action
The primary targets of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide are yet to be identified. Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing cellular processes and pathways .
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the cellular processes they are involved in .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be elucidated. Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s effect on these pathways can lead to downstream effects such as the modulation of gene expression, alteration of cellular metabolism, and changes in cell signaling .
Pharmacokinetics
The compound’s solubility, stability, and molecular weight can influence its bioavailability . For instance, its solubility can affect its absorption and distribution, while its stability can influence its metabolism and excretion .
Result of Action
The molecular and cellular effects of the compound’s action are yet to be fully understood. Based on the activities of similar compounds, it can be hypothesized that it may have anti-inflammatory, anticancer, and antimicrobial effects . These effects can result from the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Moreover, the compound’s efficacy can be influenced by the physiological and pathological state of the organism .
未来方向
属性
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15-12(5-3-7-18-15)16(23)19-13-6-2-1-4-11(13)14-10-21-8-9-24-17(21)20-14/h1-7,10H,8-9H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTIPMPUBANBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid](/img/structure/B2865014.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2865016.png)
![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2865017.png)
![Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate](/img/structure/B2865018.png)


![8-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2865025.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2865029.png)
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2865030.png)

